molecular formula C8H16N2 B3248955 (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 1909286-87-8

(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B3248955
CAS No.: 1909286-87-8
M. Wt: 140.23 g/mol
InChI Key: ACSQOHDWJKTBRH-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aS,7aS)-6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridine (CAS 1909286-87-8) is a chiral, bicyclic nitrogen heterocycle of significant interest in pharmaceutical research and development. This compound serves as a crucial advanced intermediate in the synthesis of complex molecules, most notably as a key chiral precursor in the production of the broad-spectrum fluoroquinolone antibiotic Moxifloxacin . Its rigid, fused-ring structure, defined by its specific (4aS,7aS) stereochemistry, provides a three-dimensional scaffold that is highly valuable for constructing pharmacologically active agents. The octahydro-1H-pyrrolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, often used to modulate the physicochemical properties and binding affinity of drug candidates. The synthetic routes to this and related compounds, as described in patent literature, often involve multi-step processes that may start from materials like nipecotic acid, and include steps such as protection, cyclization, and enzymatic hydrolysis to achieve the desired stereochemical outcome . As a supplier, we provide this compound with a guaranteed high level of purity and stereochemical integrity, with each batch accompanied by a Certificate of Analysis. This compound is intended for research applications in chemistry and pharmacology and is strictly for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4aS,7aS)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-7-3-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSQOHDWJKTBRH-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCNC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CCCN[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909286-87-8
Record name (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Scientific Research Applications

(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) Pyrrolo[3,4-b]Pyridine Derivatives
Compound Name Substituents/Modifications Key Differences vs. Target Compound Biological/Industrial Relevance Reference
(4aS,7aS)-6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridine Methyl at C6; 4aS,7aS stereochemistry Reference compound Moxifloxacin intermediate
(4aS,7aS)-1-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridine Methyl at N1 instead of C6 Altered basicity and steric hindrance Research chemical (no known drug role)
(4aR,7aR)-6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine Benzyl at C6; opposite stereochemistry Reduced solubility; different chiral center Intermediate in chiral synthesis
6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine Benzyl at C6; no stereochemical control Non-stereospecific; lower purity Impurity in moxifloxacin synthesis

Analysis :

  • Stereochemistry: The (4aS,7aS) configuration is essential for moxifloxacin’s antibacterial activity, as opposed to non-stereospecific analogs .
  • Substituents : Methyl at C6 optimizes steric interactions with bacterial enzymes, while benzyl groups (e.g., in ) reduce solubility and complicate synthesis .
(b) Heterocyclic-Fused Derivatives
Compound Name Core Structure Key Differences Applications Reference
Pyrazolo[3,4-b]pyridin-6-ones Pyrazole fused to pyridine Higher unsaturation; keto group at C6 Anticancer, antimicrobial agents
Imidazo[1,5-a]pyridine Imidazole fused to pyridine Aromatic system; nitro substituents Ligands for metal catalysis
Octahydropyrrolo[3,4-b][1,4]oxazine (Morpholine derivative) Morpholine fused to pyrrolidine Oxygen atom replaces NH; altered basicity Finafloxacin intermediate

Analysis :

  • Electron Density : Pyrazolo[3,4-b]pyridin-6-ones () exhibit greater electron deficiency due to the pyrazole ring, enabling diverse reactivity compared to the saturated pyrrolo-pyridine core.
  • Pharmacological Role : Morpholine derivatives () are used in finafloxacin , where oxygen enhances solubility and alters target binding compared to moxifloxacin’s pyrrolidine system .

Analysis :

  • Chiral Control : The target compound’s synthesis relies on chiral auxiliaries (e.g., naproxen) for stereochemical purity, whereas pyrazolo derivatives prioritize solvent-driven reactivity .
  • Scalability : Morpholine derivatives () use industrial-scale resolution techniques similar to moxifloxacin intermediates .

Pharmacological and Physicochemical Properties

Property Target Compound 1-Methyl Analog Morpholine Derivative Pyrazolo[3,4-b]pyridin-6-one
Molecular Weight 140.226 140.226 128.17 ~250 (varies by substituent)
Solubility Low (hydrophobic core) Similar to target High (due to oxygen) Moderate (keto group)
Biological Target Bacterial DNA gyrase Not characterized Bacterial topoisomerase Kinases, receptors
Thermal Stability Stable up to 150°C Similar Decomposes above 100°C Variable

Biological Activity

(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine (CAS Number: 1909286-87-8) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activities, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₈H₁₆N₂ with a molecular weight of 140 Da. It features a unique bicyclic structure that contributes to its biological properties. Key structural properties include:

PropertyValue
Molecular FormulaC₈H₁₆N₂
Molecular Weight140 Da
LogP0.22
Polar Surface Area (Ų)15
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound has been explored in various studies. The compound can be synthesized through multi-step reactions involving the formation of the pyrrolidine ring followed by methylation processes. Specific methodologies have been documented in the literature, emphasizing the importance of regioselectivity and stereochemistry in achieving the desired product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For example:

  • In Vitro Studies : Compounds with similar scaffolds demonstrated IC₅₀ values in the low micromolar range against HeLa and HCT116 cell lines, indicating potent antiproliferative activity .
  • Mechanism of Action : The biological activity is often attributed to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, one study reported an IC₅₀ value of 0.36 µM for CDK2 inhibition by a closely related compound .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Preliminary investigations suggest that it exhibits activity against various bacterial strains:

  • Case Study : A study exploring the antibacterial effects found that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Anticancer Screening : In a recent screening assay for potential anticancer agents, several derivatives of this compound were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that modifications at specific positions on the pyrrolidine ring enhanced cytotoxicity.
  • Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated promising activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Q & A

Advanced Question

  • Target Selectivity : Use molecular docking (AutoDock Vina) to predict binding affinities to off-target receptors (e.g., GPCRs, kinases) .
  • In Vitro Validation : Prioritize cell-based assays (e.g., HEK293T for receptor modulation) over enzymatic screens to account for membrane permeability .
  • Data Interpretation : Apply multivariate analysis to distinguish direct pharmacological effects from cytotoxicity, particularly for pyrrolo-pyridine derivatives with narrow therapeutic indices .

How can researchers address scalability challenges in synthesis?

Advanced Question

  • Process Optimization : Replace xylene with safer solvents (e.g., cyclopentyl methyl ether) and reduce reflux time via microwave-assisted synthesis .
  • Purification : Transition from recrystallization to continuous chromatography (SMB technology) for higher yield and reproducibility .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real-time .

What analytical techniques are critical for characterizing this compound?

Basic Question

  • Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆) for ring junction protons and stereochemistry; HRMS for molecular ion validation.
  • Purity Assessment : UPLC-PDA (≥98% purity threshold) with a C18 column (MeCN/H₂O + 0.1% TFA) .

How can computational methods enhance mechanistic understanding of its reactivity?

Advanced Question

  • Mechanistic Studies : Perform DFT (B3LYP/6-31G*) to map energy profiles for ring-closing steps or methyl group migration .
  • Solvent Effects : Use COSMO-RS simulations to predict solvent-dependent reaction rates and optimize solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine
Reactant of Route 2
(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.